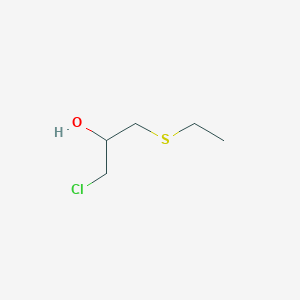
3-Methoxybutyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxybutyl benzoate is an organic compound with the molecular formula C12H16O3. It is an ester formed from the reaction of benzoic acid and 3-methoxy-1-butanol. This compound is known for its pleasant odor and is used in various industrial applications, including as a fragrance ingredient and a solvent.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxybutyl benzoate can be synthesized through the esterification reaction between benzoic acid and 3-methoxy-1-butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated under reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation to obtain the pure ester.
Chemical Reactions Analysis
Types of Reactions
3-Methoxybutyl benzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to benzoic acid and 3-methoxy-1-butanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Benzoic acid and 3-methoxy-1-butanol.
Reduction: Benzyl alcohol and 3-methoxy-1-butanol.
Substitution: Depending on the nucleophile used, different substituted products can be formed.
Scientific Research Applications
3-Methoxybutyl benzoate has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-methoxybutyl benzoate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release benzoic acid and 3-methoxy-1-butanol, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Methoxybutyl benzoate can be compared with other esters of benzoic acid, such as:
Methyl benzoate: Known for its pleasant floral odor and used in perfumes and as a solvent.
Ethyl benzoate: Used in flavorings and fragrances.
Isopropyl benzoate: Utilized in the production of various industrial products.
Properties
CAS No. |
6974-62-5 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
3-methoxybutyl benzoate |
InChI |
InChI=1S/C12H16O3/c1-10(14-2)8-9-15-12(13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
InChI Key |
RUGMGYXXKKRBRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC(=O)C1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dimethyldibenzo[b,d]thiophene-2-carbaldehyde](/img/structure/B12792550.png)


![N-[3,5-bis(hydrazinecarbonyl)phenyl]hexadecane-1-sulfonamide](/img/structure/B12792565.png)

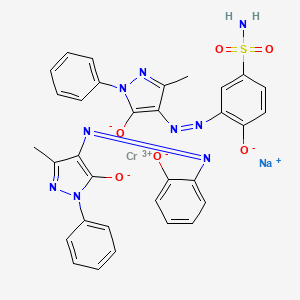
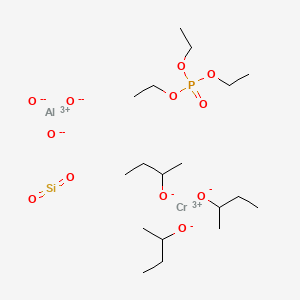
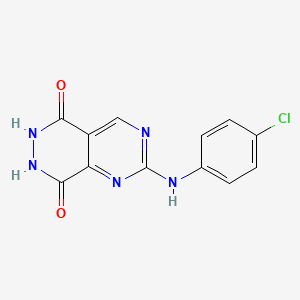
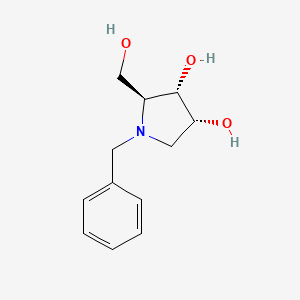
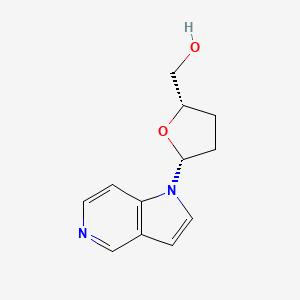
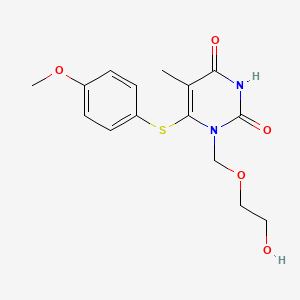
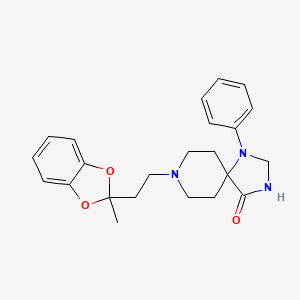
![Methyl 4-[2-(2-methoxy-2-oxoethyl)phenyl]butanoate](/img/structure/B12792632.png)
